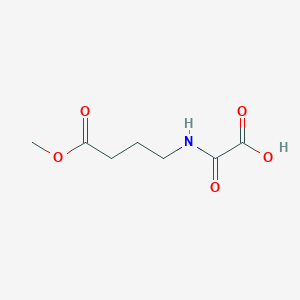
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid is a synthetic organic compound with the molecular formula C7H11NO5 It is characterized by the presence of a methoxy group, an oxobutyl group, and an amino-oxoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid typically involves the reaction of 4-methoxy-4-oxobutylamine with oxalic acid derivatives under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives
科学的研究の応用
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include modulation of metabolic processes, signal transduction, and gene expression .
類似化合物との比較
Similar Compounds
- 2-[(4-Ethoxy-4-oxobutyl)amino]-2-oxoacetic acid
- 2-[(4-Methyl-4-oxobutyl)amino]-2-oxoacetic acid
- 2-[(4-Phenoxy-4-oxobutyl)amino]-2-oxoacetic acid
Uniqueness
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, making it a valuable compound for various applications.
特性
CAS番号 |
131651-31-5 |
|---|---|
分子式 |
C7H11NO5 |
分子量 |
189.17 g/mol |
IUPAC名 |
2-[(4-methoxy-4-oxobutyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C7H11NO5/c1-13-5(9)3-2-4-8-6(10)7(11)12/h2-4H2,1H3,(H,8,10)(H,11,12) |
InChIキー |
FKHGAFIKZYQKRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C(=O)O |
正規SMILES |
COC(=O)CCCNC(=O)C(=O)O |
同義語 |
Butanoic acid, 4-[(carboxycarbonyl)amino]-, 1-methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















